molecular formula C13H15N5O2 B6488321 1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid CAS No. 1286713-83-4

1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid

Cat. No.: B6488321
CAS No.: 1286713-83-4
M. Wt: 273.29 g/mol
InChI Key: GNQQWOIGRVCVCR-UHFFFAOYSA-N
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Description

1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid is a complex organic compound featuring a piperidine ring, an imidazole group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyridazine ring, followed by the introduction of the imidazole group and the piperidine ring. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors to form the pyridazine core.

  • Substitution Reactions: Subsequent substitution reactions introduce the imidazole group at the desired position on the pyridazine ring.

  • Ring-Closure Reactions: The formation of the piperidine ring is achieved through ring-closure reactions, often involving cyclization processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.

  • Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a therapeutic agent itself.

  • Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole group, in particular, can engage in hydrogen bonding and coordinate with metal ions, influencing its biological activity. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Imidazole Derivatives: Other compounds containing imidazole rings, such as imidazole itself and its derivatives.

  • Piperidine Derivatives: Compounds featuring piperidine rings, such as piperidine and its various substituted forms.

  • Pyridazine Derivatives: Other pyridazine-based compounds with different substituents.

Uniqueness: 1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance of rigidity and flexibility, making it suitable for various synthetic and biological uses.

This compound's multifaceted nature makes it a valuable subject of study in both academic and industrial research. Its applications span across multiple disciplines, highlighting its importance in the advancement of science and technology.

Properties

IUPAC Name

1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(20)10-2-1-6-17(8-10)11-3-4-12(16-15-11)18-7-5-14-9-18/h3-5,7,9-10H,1-2,6,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQQWOIGRVCVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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